molecular formula C19H25NO6S2 B2591358 4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine CAS No. 1448068-68-5

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Cat. No. B2591358
CAS RN: 1448068-68-5
M. Wt: 427.53
InChI Key: FLCQAZDAJUEGDW-UHFFFAOYSA-N
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Description

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a compound that has gained significant attention in the field of scientific research due to its potential applications in treating various diseases. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Potent Ligands for Histamine H3 Receptor

Research has shown that derivatives of (3-phenoxypropyl)piperidine, related to the chemical structure of interest, have been coupled to fluorescent moieties to create novel histamine H3 receptor ligands. These compounds exhibit high affinities for the histamine H3 receptor, with Ki values ranging significantly, indicating their potential as potent ligands. Some derivatives have been identified as among the most potent ligands for this receptor, highlighting their utility in studying receptor binding sites and potentially aiding in the development of therapeutics targeting histamine-related conditions (Amon et al., 2007).

Corrosion Inhibition

In the context of material science, compounds with a similar furan-sulfonyl moiety have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the inhibitory efficiency of such compounds, demonstrating their potential application in protecting metals against corrosion, thus extending their lifespan and reducing maintenance costs (Sappani & Karthikeyan, 2014).

Antioxidant and Anticholinesterase Activities

Compounds incorporating the sulfonyl hydrazone scaffold and piperidine rings have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds have shown varying degrees of efficacy in inhibiting lipid peroxidation and scavenging free radicals, highlighting their potential as therapeutic agents in treating diseases associated with oxidative stress and cholinergic dysfunction (Karaman et al., 2016).

Enzymatic Metabolism in Drug Development

Understanding the metabolic pathways of novel antidepressants is crucial for drug development. A study on Lu AA21004, a novel antidepressant, revealed its oxidation pathways involving various cytochrome P450 enzymes. This research is vital for predicting drug interactions and optimizing dosing regimens, ensuring safety and efficacy in therapeutic use (Hvenegaard et al., 2012).

properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-1-(3-phenoxypropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6S2/c21-27(22,16-18-8-4-13-26-18)19-9-11-20(12-10-19)28(23,24)15-5-14-25-17-6-2-1-3-7-17/h1-4,6-8,13,19H,5,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCQAZDAJUEGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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